![molecular formula C20H22N2O3 B4796086 methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4796086.png)
methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate
Vue d'ensemble
Description
Methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate, also known as MPB, is a chemical compound that has gained significant attention in scientific research. MPB is a small molecule inhibitor that has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs).
Mécanisme D'action
The mechanism of action of methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the modulation of gene expression. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDACs by methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate leads to the accumulation of acetylated histones, which results in the activation of genes involved in cell cycle arrest, differentiation, and apoptosis.
Biochemical and Physiological Effects
methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells. methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate in lab experiments is its ability to selectively inhibit HDACs, which allows for the modulation of gene expression. methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has also been shown to have low toxicity in animal models, making it a potential therapeutic agent. However, one of the limitations of using methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For research on methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate include the development of more efficient synthesis methods to obtain higher yields of the compound. In addition, further studies are needed to investigate the potential use of methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate as a therapeutic agent in several diseases, including cancer and neurodegenerative disorders. Future research should also focus on the identification of the specific HDAC isoforms that are inhibited by methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate and their role in the regulation of gene expression. Finally, the development of more soluble formulations of methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate could enhance its potential therapeutic use.
Conclusion
In conclusion, methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate is a small molecule inhibitor that has gained significant attention in scientific research. methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has been shown to inhibit the activity of HDACs, leading to the modulation of gene expression and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells. methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Future research on methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate should focus on the development of more efficient synthesis methods, the identification of specific HDAC isoforms that are inhibited by methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate, and the potential therapeutic use of methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate in several diseases.
Applications De Recherche Scientifique
Methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has been extensively studied for its potential use as a therapeutic agent in several diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has been shown to inhibit the activity of HDACs, which play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
methyl 3-[[4-(pyrrolidin-1-ylmethyl)benzoyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-20(24)17-5-4-6-18(13-17)21-19(23)16-9-7-15(8-10-16)14-22-11-2-3-12-22/h4-10,13H,2-3,11-12,14H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVYWHQICIUJNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CN3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.